(5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-3-(4-Methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core with a thiophene-based exocyclic double bond. The Z-configuration at the C5 position is critical, as stereochemistry often influences biological activity in such compounds . Its molecular formula, C₁₅H₁₁NOS₃, includes a 4-methylphenyl group at the N3 position and a thiophen-2-ylmethylidene substituent at C3. The 4-methylphenyl group increases lipophilicity compared to unsubstituted phenyl analogs, which may improve membrane permeability .
While direct biological data for this compound are absent in the provided evidence, structurally similar rhodanine derivatives exhibit photosynthesis-inhibiting, antimicrobial, and antialgal activities . Synthesis likely follows established routes for rhodanine derivatives, involving condensation of 3-(4-methylphenyl)rhodanine with thiophene-2-carbaldehyde under basic or microwave-assisted conditions .
Properties
Molecular Formula |
C15H11NOS3 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NOS3/c1-10-4-6-11(7-5-10)16-14(17)13(20-15(16)18)9-12-3-2-8-19-12/h2-9H,1H3/b13-9- |
InChI Key |
WEURWEAOKJAORJ-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with thiophene-2-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or thiols.
Scientific Research Applications
Synthetic Routes
The synthesis can be optimized for larger scales using continuous flow reactors and automated techniques to ensure high yields and purity. The reaction conditions can be adjusted to produce various derivatives by introducing different functional groups onto the phenyl or thiophene rings.
Chemistry
In synthetic chemistry, (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for the development of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Antimicrobial Properties
Thiazolidine derivatives, including this compound, have been investigated for their antimicrobial activities. Studies have shown that they exhibit significant inhibitory effects against various bacterial strains and fungi. For example, derivatives of thiazolidine have demonstrated promising results in inhibiting the growth of pathogenic bacteria in vitro .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells. In particular, studies involving molecular docking have suggested that these compounds interact effectively with key proteins involved in cancer cell proliferation, such as dihydrofolate reductase .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiazolidine derivatives. These compounds have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antidiabetic Properties
Some thiazolidine derivatives are known to enhance insulin sensitivity and exhibit antidiabetic effects. This makes them valuable in the development of new therapeutic agents for managing diabetes mellitus .
Antimicrobial Study
A study published in Drug Design, Development and Therapy examined the antimicrobial efficacy of various thiazolidine derivatives, including (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Anticancer Research
In a study on anticancer agents, (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one was tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results showed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents like cisplatin .
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial cell wall synthesis or disrupt cellular metabolism. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical and Structural Influences
- Z-Configuration : The Z-configuration at C5 is conserved in active analogs (e.g., 4-bromo and 4-chloro derivatives ), suggesting its necessity for proper orientation in biological targets.
- Thiophene vs. Benzene Rings : Thiophene’s smaller size and sulfur atom may alter binding kinetics compared to bulkier or more electronegative substituents (e.g., bromobenzylidene). For example, thiophene’s π-electron density could facilitate interactions with aromatic residues in enzymes .
Structure-Activity Relationships (SAR)
- Lipophilicity : Evidence suggests lipophilicity (logP) is a stronger predictor of PET inhibition than electronic effects . The target compound’s logP is likely higher than hydroxy- or nitro-substituted analogs but lower than brominated derivatives.
- Antialgal Activity : Chlorinated derivatives outperform brominated ones in reducing chlorophyll content in Chlorella vulgaris, possibly due to optimal halogen size for target penetration . Thiophene’s planar structure might mimic chlorophyll’s porphyrin ring, but this requires experimental validation.
Biological Activity
The compound (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to delve into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one features a thiazolidine ring fused with a thiophene moiety. This unique combination is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one |
| Molecular Formula | C14H11NOS2 |
| Molecular Weight | 273.37 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Thiazolidinone derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant activity against various bacterial strains. For instance, derivatives have been tested against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .
Anticancer Properties
Thiazolidinones are also being investigated for their anticancer potential. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research highlights that thiazolidinone derivatives can act as multi-target enzyme inhibitors, which may enhance their efficacy against cancer cells .
Anti-inflammatory and Antidiabetic Effects
The anti-inflammatory properties of thiazolidinones are well-documented, with some studies indicating that they can reduce inflammation markers in vitro. Furthermore, certain derivatives have been evaluated for their antidiabetic effects, particularly in the context of insulin sensitization .
The biological activity of (5Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activities related to insulin signaling and apoptosis.
- Oxidative Stress Reduction : Some thiazolidinones have demonstrated antioxidant properties, which may contribute to their therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on synthesizing various thiazolidinone derivatives to evaluate their biological activities:
- Antimycobacterial Activity : A study synthesized several 5-methyl-4-thiazolidinone derivatives and found notable antimycobacterial activity among them .
- Anticancer Activity : A review highlighted numerous thiazolidinone derivatives demonstrating significant anticancer effects across various cancer cell lines .
- Synthetic Approaches : Innovative synthetic strategies have been developed for creating thiazolidinones with enhanced biological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
